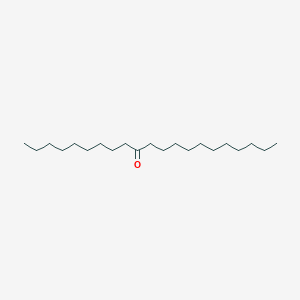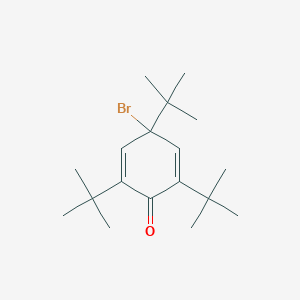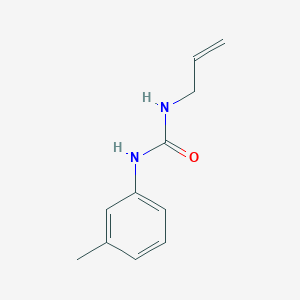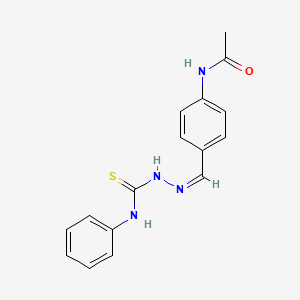![molecular formula C16H12N4 B11947973 1-Methyl-3-phenylpyrazolo[4,3-b]quinoxaline](/img/structure/B11947973.png)
1-Methyl-3-phenylpyrazolo[4,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline is a heterocyclic compound with the molecular formula C16H12N4.
Preparation Methods
The synthesis of 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with o-phenylenediamine under acidic conditions, followed by cyclization to form the desired pyrazoloquinoxaline structure . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using catalysts or varying temperature and pressure parameters .
Chemical Reactions Analysis
1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction . Major products formed from these reactions include substituted pyrazoloquinoxalines and their derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival . The compound may also interact with DNA, leading to the disruption of cellular processes and induction of apoptosis .
Comparison with Similar Compounds
1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline can be compared with other similar compounds, such as:
- 1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline
- 3-Methyl-4-phenoxy-1H-pyrazolo[3,4-b]quinoline
- Methyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
These compounds share a similar core structure but differ in their substituents, leading to variations in their physical, chemical, and biological properties .
Properties
Molecular Formula |
C16H12N4 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-methyl-3-phenylpyrazolo[4,3-b]quinoxaline |
InChI |
InChI=1S/C16H12N4/c1-20-16-15(14(19-20)11-7-3-2-4-8-11)17-12-9-5-6-10-13(12)18-16/h2-10H,1H3 |
InChI Key |
KSVFYQHAVVMFSC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC3=CC=CC=C3N=C2C(=N1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)




![tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid](/img/structure/B11947919.png)
![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)

![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)




